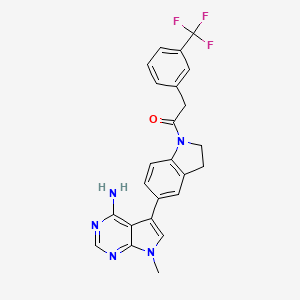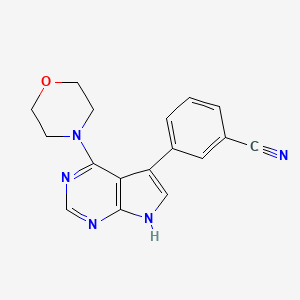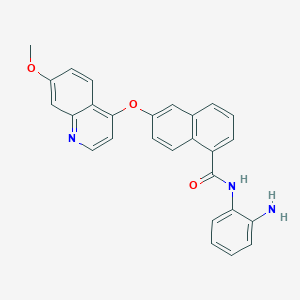
LMK-235
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LMK-235 ist ein potenter und selektiver Inhibitor der Histon-Deacetylase 4 und Histon-Deacetylase 5. Histon-Deacetylasen sind Enzyme, die Acetylgruppen von Histonproteinen entfernen, was zur Kondensation von Chromatin und Unterdrückung der Genexpression führt. This compound hat in der Krebsforschung aufgrund seiner Fähigkeit, die Aktivität der Histon-Deacetylase 4 und Histon-Deacetylase 5 zu hemmen, die an verschiedenen Krebsarten beteiligt sind, ein erhebliches Potenzial gezeigt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere SchritteDer Syntheseweg umfasst im Allgemeinen die Reaktion von 3,5-Dimethylbenzoesäure mit 6-Aminohexansäure, gefolgt von der Bildung der Hydroxamsäuregruppe .
Wirkmechanismus
Target of Action
LMK-235 selectively inhibits class IIA histone deacetylases (HDACs), specifically HDAC4 and HDAC5 . These HDACs play a crucial role in epigenetic mechanisms, impacting gene expression and cellular processes.
Mode of Action
This compound interferes with HDAC5 functionality, affecting downstream pathways. Specifically:
- ERK-1/2 Pathway : this compound inhibits HDAC5, disrupting this pathway. ERK-1/2 is crucial for cancer stem cell differentiation .
Biochemische Analyse
Biochemical Properties
LMK-235 has a greater potency for HDAC4 and HDAC5, with IC50 values of 11.9 and 4.2 nM, respectively . It has less potency for other HDAC family members . The interaction between this compound and these enzymes leads to the inhibition of the enzymes’ activity, affecting the acetylation status of histones and other proteins, thereby influencing gene expression .
Cellular Effects
This compound has been shown to reduce cell viability in a dose- and time-dependent manner in various cell lines, including pancreatic neuroendocrine tumor cells and diffuse large B-cell lymphoma cells . It influences cell function by altering gene expression patterns, impacting cell signaling pathways, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDACs, leading to their inhibition . This inhibition results in an increase in the acetylation of histones and other proteins, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in diffuse large B-cell lymphoma cells, the cell apoptosis rate began to increase significantly after 24 hours of treatment with this compound, with the maximum effect achieved at 48 hours .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it has been shown to potentiate the antitumor effects of gemcitabine against pancreatic cancer xenografts in vivo .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely to be involved in pathways related to histone modification and gene expression .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
Vorbereitungsmethoden
The synthesis of LMK-235 involves several stepsThe synthetic route generally involves the reaction of 3,5-dimethylbenzoic acid with 6-aminohexanoic acid, followed by the formation of the hydroxamic acid group .
Analyse Chemischer Reaktionen
LMK-235 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle von Histon-Deacetylasen in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die epigenetische Regulation der Genexpression und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: this compound hat sich in der Krebsforschung als vielversprechend erwiesen, insbesondere bei der Behandlung von Eierstockkrebs, neuroendokrinen Pankreastumoren und anderen bösartigen Erkrankungen. .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität der Histon-Deacetylase 4 und Histon-Deacetylase 5 hemmt. Diese Hemmung führt zur Akkumulation acetylierter Histone, was zur Entspannung der Chromatinstruktur und zu einer erhöhten Genexpression führt. Die Verbindung interferiert mit dem extrazellulären signalregulierten Kinase-1- und 2-Signalweg, der an der Differenzierung von Krebsstammzellen beteiligt ist . Dieser Wirkmechanismus macht this compound zu einem wertvollen Werkzeug in der Krebsforschung und -therapie.
Wissenschaftliche Forschungsanwendungen
LMK-235 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in various biochemical pathways.
Biology: The compound is used to investigate the epigenetic regulation of gene expression and its impact on cellular processes.
Medicine: this compound has shown promise in cancer research, particularly in the treatment of ovarian cancer, pancreatic neuroendocrine tumors, and other malignancies. .
Vergleich Mit ähnlichen Verbindungen
LMK-235 ist einzigartig in seiner Selektivität für Histon-Deacetylase 4 und Histon-Deacetylase 5 im Vergleich zu anderen Histon-Deacetylase-Inhibitoren. Zu ähnlichen Verbindungen gehören:
Vorinostat: Ein pan-Histon-Deacetylase-Inhibitor mit geringerer Selektivität für Histon-Deacetylase 4 und Histon-Deacetylase 5.
Trichostatin A: Ein weiterer pan-Histon-Deacetylase-Inhibitor mit breiterer Aktivität.
Panobinostat: Ein potenter Histon-Deacetylase-Inhibitor mit Aktivität gegen mehrere Histon-Deacetylase-Isoformen. Die höhere Selektivität von this compound für Histon-Deacetylase 4 und Histon-Deacetylase 5 macht es besonders nützlich für die Untersuchung der spezifischen Rollen dieser Enzyme in verschiedenen biologischen Prozessen und Krankheiten.
Eigenschaften
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZCEONIWEUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418033-25-6 |
Source


|
| Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













